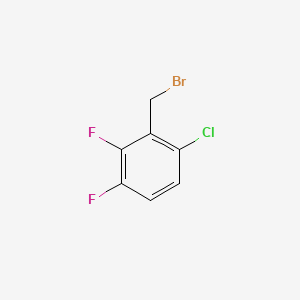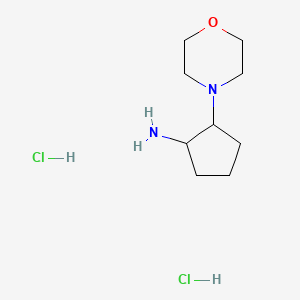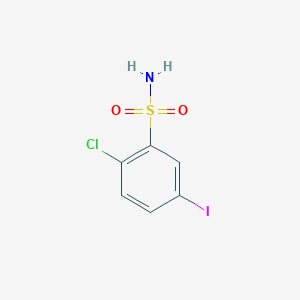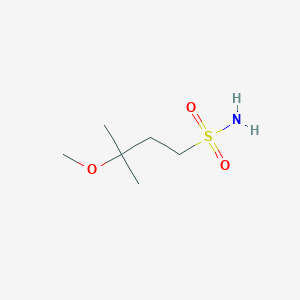![molecular formula C12H13NO3 B1433315 Methyl 5-amino-1,1a,2,7b-tetrahydrocyclopropa[c]chromene-4-carboxylate CAS No. 1412976-18-1](/img/structure/B1433315.png)
Methyl 5-amino-1,1a,2,7b-tetrahydrocyclopropa[c]chromene-4-carboxylate
Übersicht
Beschreibung
“Methyl 5-amino-1,1a,2,7b-tetrahydrocyclopropa[c]chromene-4-carboxylate” is a chemical compound with the molecular formula C12H13NO3 . It has a molecular weight of 219.24 .
Physical And Chemical Properties Analysis
The predicted boiling point of this compound is 371.2±42.0 °C and its predicted density is 1.318±0.06 g/cm3 . The predicted pKa is 2.10±0.20 .Wissenschaftliche Forschungsanwendungen
Organic Synthesis Intermediates
This compound serves as a versatile intermediate in organic synthesis. Its unique structure, featuring a cyclopropa[c]chromene ring, makes it a valuable building block for constructing complex organic molecules. The amino group in the 5-position can act as a nucleophile, opening up pathways for various substitution reactions that can lead to new drug molecules or materials .
Medicinal Chemistry
In medicinal chemistry, this compound’s scaffold is of interest for the development of new therapeutic agents. The presence of both amino and carboxylate functional groups allows for the creation of derivatives with potential biological activity. Researchers can modify these functional groups to produce analogs that may interact with biological targets, such as enzymes or receptors .
Material Science
The cyclopropa[c]chromene core of this compound could be utilized in material science, particularly in the development of organic semiconductors. Its rigid structure can contribute to the thermal stability of materials, and its conjugated system may allow for electronic delocalization, which is essential for semiconductor properties .
Catalysis
Catalysts derived from this compound could be explored due to its potential to form stable chelates with metals. These chelate complexes might exhibit catalytic activity in various chemical reactions, including asymmetric synthesis, which is crucial for producing enantiomerically pure substances in pharmaceuticals .
Agrochemical Research
The structural motif of Methyl 5-amino-1,1a,2,7b-tetrahydrocyclopropa[c]chromene-4-carboxylate could be the basis for developing new agrochemicals. Its chemical stability and potential for functionalization make it a candidate for creating compounds that could act as herbicides or insecticides .
Fluorescent Probes
Due to its aromatic nature and the presence of reactive functional groups, this compound could be modified to serve as a fluorescent probe. Such probes are used in bioimaging to track biological processes in real-time, providing valuable insights into cellular mechanisms .
Supramolecular Chemistry
The compound’s ability to form hydrogen bonds through its amino and carboxylate groups makes it suitable for constructing supramolecular assemblies. These structures find applications in drug delivery systems, where they can encapsulate and transport therapeutic agents to specific sites in the body .
Environmental Chemistry
Lastly, this compound could be investigated for its role in environmental chemistry, particularly in the degradation of pollutants. Its reactive groups might participate in breakdown reactions that convert harmful substances into less toxic forms, aiding in environmental remediation efforts .
Eigenschaften
IUPAC Name |
methyl 5-amino-1,1a,2,7b-tetrahydrocyclopropa[c]chromene-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-15-12(14)10-9(13)3-2-7-8-4-6(8)5-16-11(7)10/h2-3,6,8H,4-5,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQVWUGJCQQJEQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC2=C1OCC3C2C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

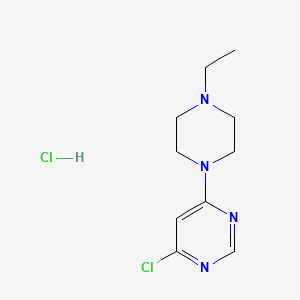
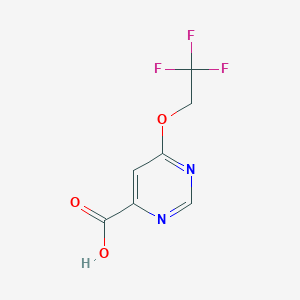
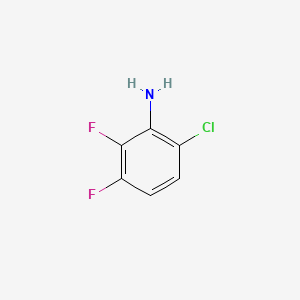

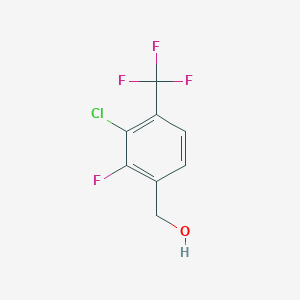
![6,6-Difluorospiro[2.5]octane-1-carboxylic acid](/img/structure/B1433241.png)

